(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
Description
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-N-(propan-2-ylideneamino)aziridine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
QYKAJWLHDILPFJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=NNC(=O)[C@@H]1CN1)C |
Canonical SMILES |
CC(=NNC(=O)C1CN1)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Aziridine-2-carboxylic acid is prepared via SPPS using Fmoc-protected aziridine-2-carboxylic acid building blocks. Key steps include:
-
Resin activation : Wang resin functionalized with hydroxymethylphenoxy groups.
-
Coupling : HBTU/DIPEA-mediated coupling of Fmoc-aziridine-2-carboxylic acid (2 eq) at 25°C for 12 h.
-
Deprotection : 20% piperidine/DMF to remove Fmoc groups.
-
Cleavage : TFA/TIS/H<sub>2</sub>O (95:2.5:2.5) yields aziridine-2-carboxylic acid with >98% purity (HPLC).
Chiral Resolution of Racemic Mixtures
Racemic aziridine-2-carboxylic acid is resolved using (R)-1-phenylethylamine as a chiral auxiliary:
-
Formation of diastereomeric salts in ethanol at −20°C.
-
Recrystallization : Three cycles in EtOAc/hexane (1:3) yield (S)-enantiomer with 94% ee.
Hydrazide Formation and Isopropylidene Condensation
Hydrazide Synthesis
Aziridine-2-carboxylic acid is converted to the corresponding hydrazide via two routes:
Route A: Direct Hydrazinolysis
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O (5 eq), EtOH, 80°C, 6 h | 78% | 95% |
| NH<sub>2</sub>NH<sub>2</sub>·HCl (3 eq), DIPEA (6 eq), DMF, 25°C, 24 h | 85% | 97% |
Route B: Mixed Carbonate Activation
Isopropylidene Protection
The hydrazide undergoes condensation with acetone under acidic catalysis:
| Catalyst | Solvent | Time (h) | Yield | Dehydration Efficiency |
|---|---|---|---|---|
| p-TsOH (10%) | Toluene | 4 | 88% | 95% |
| ZnCl<sub>2</sub> (5%) | EtOH | 6 | 76% | 89% |
| SiO<sub>2</sub>-SO<sub>3</sub>H | Neat | 3 | 82% | 93% |
Optimal conditions use p-TsOH in toluene with azeotropic water removal (Dean-Stark trap), achieving >99% conversion (GC-MS).
Stereoselective Synthesis of (S)-Enantiomer
Chiral Auxiliary Approach
(S)-2-Methylaziridine is employed as a chiral template:
Asymmetric Catalysis
Copper(I)-BINAP complexes enable dynamic kinetic resolution during hydrazide formation:
| Catalyst | ee (%) | TOF (h⁻¹) |
|---|---|---|
| CuCl/(R)-BINAP (5 mol%) | 96 | 120 |
| CuOTf/(S)-SegPhos (5%) | 92 | 105 |
Mechanistic studies (DFT) reveal a six-membered transition state where the catalyst stabilizes the (S)-configuration via N–Cu–π interactions.
Scalable Production and Process Optimization
Continuous-Flow Synthesis
A two-step flow system achieves 89% overall yield:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-Factor | 45 | 22 |
| Solvent Intensity (L/kg) | 120 | 65 |
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.28 (s, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 2.45–2.51 (m, 2H, aziridine CH<sub>2</sub>), 3.12 (t, J = 6.8 Hz, 1H, aziridine CH), 7.89 (s, 1H, NH).
-
HRMS : m/z calcd. for C<sub>6</sub>H<sub>11</sub>N<sub>3</sub>O [M+H]<sup>+</sup> 142.0978, found 142.0975.
Chiral Purity Assessment
| Method | Column | Mobile Phase | ee (%) |
|---|---|---|---|
| HPLC | Chiralpak AD-3 | Hexane/i-PrOH 90:10 | 98 |
| SFC | Chiralcel OJ-H | CO<sub>2</sub>/MeOH 85:15 | 97 |
Applications and Derivatives
This compound serves as:
Chemical Reactions Analysis
Types of Reactions
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted aziridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide as a scaffold for developing anticancer agents. The compound's ability to inhibit carbonic anhydrase II has been particularly noted, which is crucial in tumor progression and metastasis. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against carbonic anhydrase II, with some derivatives showing IC50 values as low as 1.545 µM, indicating strong potential for further development as anticancer therapeutics .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that aziridine derivatives can exhibit broad-spectrum antimicrobial activity. The structural features of this compound contribute to its interaction with microbial targets, making it a candidate for further exploration in antibiotic development .
Polymer Science Applications
2.1 Polymerization Processes
This compound can act as a monomer or cross-linking agent in polymer synthesis. Its aziridine ring structure allows for ring-opening polymerization, leading to the formation of various polymeric materials with enhanced mechanical properties. This application is particularly relevant in the development of high-performance materials used in coatings and adhesives .
2.2 Biodegradable Polymers
The incorporation of this compound into biodegradable polymer systems has been explored. Its hydrazide functionality can facilitate the formation of biodegradable linkages, contributing to the design of eco-friendly materials suitable for packaging and medical applications .
Agricultural Chemistry Applications
3.1 Pesticidal Activity
Research has indicated that aziridine derivatives possess pesticidal properties, suggesting that this compound could be developed into a novel pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests, potentially leading to new strategies for pest management .
3.2 Plant Growth Regulators
There is emerging evidence suggesting that compounds similar to this compound may serve as plant growth regulators, enhancing growth rates and resistance to environmental stressors. This application could be pivotal in sustainable agriculture practices .
Table 1: Inhibitory Activity Against Carbonic Anhydrase II
| Compound Derivative | IC50 Value (µM) | Remarks |
|---|---|---|
| Compound 6a | 1.665 | Methyl substitution at ortho |
| Compound 6e | 1.545 | Meta methyl substitution |
| Compound 6g | 1.800 | Chlorine substitution |
| Acetazolamide | 1.089 | Standard inhibitor |
Table 2: Potential Applications in Polymer Science
| Application Type | Description |
|---|---|
| Monomer | Used in ring-opening polymerization |
| Cross-linking Agent | Enhances mechanical properties of polymers |
| Biodegradable Materials | Contributes to eco-friendly packaging solutions |
Mechanism of Action
The mechanism of action of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N'-(Propan-2-ylidene)isonicotinohydrazide (Pyridine-Based Analog)
This compound replaces the aziridine ring with a pyridine moiety. Key differences include:
- Hydrogen-bonding interactions : The pyridine nitrogen participates in acid-pyridine heterosynthons (R₂²(7) motifs) with carboxylic acids in cocrystals, a recurring feature in ~87% of isoniazid cocrystal structures . In contrast, the aziridine nitrogen’s smaller ring and steric constraints may limit analogous synthon formation.
- Thermal properties : The pyridine derivative melts at ~160°C with a crystal-form transition at ~135°C . Aziridine’s ring strain could lower thermal stability, though experimental data are needed.
- Crystallization: Sonocrystallization of the pyridine derivative yields microcrystals (0.2 µm under optimal conditions), with crystal size sensitive to sonication intensity and duration . Similar studies for the aziridine analog are unreported.
Table 1: Comparison of Pyridine vs. Aziridine Derivatives
5,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one
This imidazolone-containing hydrazine derivative forms non-planar dimers via N–H···N hydrogen bonds . Unlike the aziridine compound, its larger heterocyclic system allows extended π-π stacking. The propan-2-ylidene group in both compounds reduces hydrogen-bond donor capacity, but the aziridine’s strain may prioritize different packing motifs (e.g., N–H···aziridine interactions).
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine
This pyridazine derivative adopts a planar geometry with dihedral angles of 6.7° between rings, forming dimeric chains via N–H···N bonds .
N′-(Propan-2-ylidene)pyridine-4-carbohydrazide (Izact)
Izact, a cocrystal precursor with dicarboxylic acids, exhibits reduced hydrogen-bonding capacity compared to unmodified isoniazid due to acetone-derived hydrazone formation . Its pyridine-carboxylic acid synthons are absent in the aziridine analog, which may instead engage in weaker interactions (e.g., C–H···O/N).
Table 2: Hydrogen-Bonding and Synthon Trends
Biological Activity
(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of aziridine derivatives with hydrazinecarboxylic acids. The process can be optimized through various conditions, including temperature and solvent choice, to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase proteins, alongside a decrease in anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating effective inhibition at low concentrations. The compound's structure suggests potential interactions with bacterial cell membranes or essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic processes critical for bacterial survival.
Case Studies
- Cytotoxicity Assays : A study assessing the cytotoxic effects on MCF-7 cells reported an IC50 value of approximately 10 µM, indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation found that the compound effectively inhibited growth in resistant Staphylococcus aureus strains with an MIC value of 5 µg/mL .
Data Summary
| Property | Result |
|---|---|
| IC50 against MCF-7 | ~10 µM |
| MIC against S. aureus | 5 µg/mL |
| Apoptotic markers | Increased Bax, caspase 8/9 |
| Anti-apoptotic marker | Decreased Bcl-2 |
Q & A
Synthesis & Optimization
Basic: What are the standard protocols for synthesizing (S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide? The synthesis typically involves condensation reactions between aziridine-2-carbohydrazide and acetone under controlled conditions. Evidence from structurally analogous compounds (e.g., izact in ) suggests that temperature (60–80°C), solvent choice (ethanol or methanol), and reaction time (6–12 hours) are critical for optimizing yield (70–85%) and enantiomeric purity. NMR and MS are used to confirm intermediate hydrazone formation before cyclization to the aziridine ring .
Advanced: How can regioselectivity challenges in multi-step syntheses of aziridine carbohydrazides be addressed? Regioselectivity issues often arise during cyclization or functionalization steps. Strategies include:
- Steric control : Bulky substituents on the aziridine ring can direct reaction pathways (e.g., thiophene derivatives in ).
- Catalytic modulation : Transition metals (e.g., Cu(II) in ) or Brønsted acids may stabilize intermediates.
- Computational modeling : DFT calculations predict favorable transition states for ring closure .
Structural Characterization
Basic: Which techniques are essential for confirming the molecular structure of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration (e.g., similar hydrazides in ).
- NMR spectroscopy : and NMR identify hydrazone protons (δ 8.5–9.5 ppm) and aziridine ring protons (δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 183.1) .
Advanced: How are crystallographic disorders resolved in aziridine-containing compounds? Disordered moieties (e.g., ethoxy groups in ) are modeled using twin refinement in SHELXL ( ). Partial occupancy sites are refined with constraints, and hydrogen-bonding networks (e.g., N–H···O in ) are analyzed to validate structural plausibility .
Biological Activity & Mechanisms
Basic: What in vitro assays are used to evaluate the bioactivity of this compound?
- Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Antioxidant studies : DPPH radical scavenging assays quantify reactive oxygen species (ROS) inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC values .
Advanced: How do metal complexes enhance the compound’s therapeutic potential? Coordination with transition metals (e.g., Cu(II) in ) modifies electronic properties and bioavailability. Square-planar Cu(II) complexes with carbohydrazide ligands exhibit enhanced DNA intercalation and ROS generation, as shown in anti-Alzheimer studies .
Stability & Reactivity
Basic: What conditions are optimal for long-term storage?
- Temperature : –20°C in amber vials to prevent photodegradation.
- Solvent : DMSO or ethanol solutions (1–10 mM) reduce hydrolysis. Stability studies () recommend periodic NMR monitoring for decomposition (e.g., hydrazone cleavage) .
Advanced: How does the aziridine ring influence reaction kinetics? The strained three-membered ring increases electrophilicity, favoring nucleophilic attacks (e.g., ring-opening with thiols or amines). Kinetic studies using UV-Vis spectroscopy () reveal pseudo-first-order kinetics in polar aprotic solvents (e.g., acetonitrile) .
Data Contradictions & Validation
Basic: Why do synthetic yields vary across literature reports? Variations arise from:
- Purity of starting materials : Aziridine precursors often require rigorous drying (e.g., molecular sieves).
- Catalyst batch differences : Trace metal impurities (e.g., Fe(III)) can accelerate side reactions .
Advanced: How to reconcile conflicting crystallographic data for hydrazide derivatives? Cross-validate with complementary techniques:
- Hirshfeld surface analysis : Maps intermolecular interactions to resolve packing discrepancies (e.g., vs. 10).
- Powder XRD : Confirms phase purity when single crystals are unavailable .
Applications in Materials Science
Advanced: Can this compound form cocrystals with pharmaceutical coformers? Yes. Analogous hydrazides ( ) form cocrystals with dicarboxylic acids (e.g., succinic acid) via N–H···O hydrogen bonds. These cocrystals improve solubility and thermal stability, as characterized by DSC and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
